4-Hydroxybenzofuran-2-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
53020-40-9 |
|---|---|
Molecular Formula |
C9H5NO2 |
Molecular Weight |
159.14 g/mol |
IUPAC Name |
4-hydroxy-1-benzofuran-2-carbonitrile |
InChI |
InChI=1S/C9H5NO2/c10-5-6-4-7-8(11)2-1-3-9(7)12-6/h1-4,11H |
InChI Key |
HSTGTLPDEYTSBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=C(OC2=C1)C#N)O |
Origin of Product |
United States |
Synthetic Methodologies for 4 Hydroxybenzofuran 2 Carbonitrile and Its Analogues
Direct Synthesis Strategies for 4-Hydroxybenzofuran-2-carbonitrile
The direct synthesis of this compound can be achieved through a series of strategic steps involving the formation of the benzofuran (B130515) ring, the introduction of the carbonitrile group at the 2-position, and the placement of a hydroxyl group at the 4-position.
Cyclization Reactions for Benzofuran Ring Formation
The formation of the benzofuran ring is a critical step in the synthesis of this compound. Various cyclization reactions are employed to construct this heterocyclic system.
One common approach involves the reaction of appropriately substituted phenols with α-halo ketones or related compounds. For instance, a one-pot synthesis of 4-hydroxybenzofuran has been reported starting from 4-keto-tetrahydrobenzofuran. researchgate.net This method involves the bromination of the starting material followed by treatment with a base to induce cyclization and aromatization. researchgate.net
Another strategy utilizes the ring-opening cyclization of cyclohexane-1,3-dione-2-spirocyclopropanes. jst.go.jp Acid-catalyzed ring-opening of these spirocyclopropanes can lead to the formation of 2-substituted tetrahydrobenzofuran-4(2H)-ones, which can then be converted to 4-hydroxybenzofuran derivatives. jst.go.jp
Cascade reactions have also been developed for the synthesis of 4-hydroxybenzofurans. A notable example is the trifluoroacetic acid-catalyzed cascade reaction of 2,3-diketoesters with cyclohexane-1,3-diones, which provides a straightforward route to a variety of 4-hydroxybenzofurans. researchgate.net Similarly, a one-pot method for the de novo synthesis of benzofurans from 2-hydroxy-1,4-diones has been described, utilizing trifluoroacetic acid as a catalyst and N-bromosuccinimide as an oxidant to achieve a cyclization/oxidative aromatization cascade. researchgate.net
A unified two-step procedure has been developed for the synthesis of all four positional isomers of hydroxybenzofuran, including 4-hydroxybenzofuran, starting from the corresponding dihydroxyacetophenones. arkat-usa.org This method involves the conversion of the dihydroxyacetophenone to a hydroxybenzofuranone intermediate, which is then reduced to the desired hydroxybenzofuran. arkat-usa.org
| Starting Material | Reagents | Product | Yield |
| 4-Keto-tetrahydrobenzofuran | Bromine, Base | 4-Hydroxybenzofuran | 70% researchgate.net |
| Cyclohexane-1,3-dione-2-spirocyclopropanes | Acid | 2-Substituted 4-hydroxybenzofuran derivatives | Excellent jst.go.jp |
| 2,3-Diketoesters and cyclohexane-1,3-diones | Trifluoroacetic acid | 4-Hydroxybenzofurans | Moderate to good researchgate.net |
| 2-Hydroxy-1,4-diones | Trifluoroacetic acid, N-Bromosuccinimide | Benzofuran derivatives | Moderate to good researchgate.net |
| 2,6-Dihydroxyacetophenone | 1. LiHMDS, TMSCl, NBS, NaOH 2. LiBH4 | 4-Hydroxybenzofuran | - |
Functional Group Interconversions at the 2-Position to Yield Carbonitrile Moiety
Once the benzofuran skeleton is in place, the next crucial step is the introduction of the carbonitrile group at the 2-position. This is typically achieved through functional group interconversion. fiveable.me
A common precursor for the 2-carbonitrile group is a 2-carboxamide (B11827560) or a 2-carbaldehyde. Dehydration of a 2-carboxamide using reagents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or phosphorus pentoxide (P₂O₅) can yield the desired 2-carbonitrile. vanderbilt.edu
Alternatively, a 2-formylbenzofuran can be converted to the corresponding oxime by reaction with hydroxylamine. Subsequent dehydration of the oxime provides the 2-carbonitrile. vanderbilt.edu Another route involves the conversion of a 2-carboxylic acid to a 2-carboxamide, which is then dehydrated. The synthesis of benzofuran-2-carboxylic acid derivatives has been reported, which can serve as precursors. nih.gov For example, ethyl benzofuran-2-carboxylates can be converted to benzofuran-2-carbohydrazides, which can then be transformed into other functional groups. nih.gov
The direct introduction of a cyano group can also be explored. For instance, the Gewald reaction, which is used for the synthesis of 2-aminothiophenes, involves the reaction of a ketone with elemental sulfur and a cyanide source. idosi.org A similar strategy might be adapted for the synthesis of 2-cyanobenzofurans.
Introduction of Hydroxyl Group at the 4-Position of Benzofuran Skeleton
For example, the synthesis of 4-hydroxybenzofuran often starts from 2,6-dihydroxyacetophenone or other appropriately substituted phenols. arkat-usa.org The hydroxyl group is carried through the cyclization reaction to form the benzofuran ring.
In some cases, the hydroxyl group may be introduced at a later stage of the synthesis. This could involve electrophilic hydroxylation of a pre-formed benzofuran, although this can sometimes lead to a mixture of isomers. A more controlled approach would be to introduce a functional group that can be later converted to a hydroxyl group, such as a methoxy (B1213986) group followed by demethylation, or a halogen atom followed by nucleophilic substitution. researchgate.net
Catalytic Approaches in this compound Synthesis
Catalytic methods, particularly those employing transition metals like palladium and copper, offer efficient and versatile routes for the construction of the benzofuran framework.
Palladium-Catalyzed Coupling Reactions for Benzofuran Construction
Palladium catalysts are widely used in the synthesis of benzofurans. nih.gov A common strategy involves the intramolecular cyclization of o-alkynylphenols, which can be catalyzed by palladium complexes. mdpi.com
Another powerful palladium-catalyzed method is the intramolecular hydroarylation of 4-benzofuranyl alkynoates. acs.orgnih.gov This reaction, using Pd(OAc)₂ as a catalyst, allows for the efficient synthesis of angular furocoumarin derivatives from readily available 4-hydroxybenzofurans and alkynoic acids. acs.orgnih.gov While this specific reaction builds upon a pre-existing 4-hydroxybenzofuran, the underlying principle of palladium-catalyzed C-H activation and C-O bond formation is a key strategy for benzofuran synthesis.
The synthesis of 3-aryl-4-hydroxybenzofurans has also been achieved via a four-component reaction that can be catalyzed by palladium. thieme-connect.com
| Reaction Type | Catalyst | Starting Materials | Product |
| Intramolecular Hydroarylation | Pd(OAc)₂ | 4-Benzofuranyl alkynoates | Angular furocoumarin derivatives acs.orgnih.gov |
| Oxidative Cyclization | PdCl₂(C₂H₄)₂ | o-Allylphenol derivatives | 2-Benzyl benzofurans mdpi.com |
| Ring Closure | Pd₂(dba)₃ / IPr | o-Bromobenzyl ketones | 2-Arylbenzofurans mdpi.com |
Copper-Mediated Synthetic Routes to Benzofuran Derivatives
Copper catalysts have also proven to be highly effective in the synthesis of benzofuran derivatives. researchgate.netarkat-usa.orgnih.gov These methods are often cost-effective and offer good functional group tolerance.
One approach involves the copper-catalyzed reaction of salicylaldehyde-derived Schiff bases with alkenes to produce benzofuran derivatives. nih.gov Copper catalysts can also be used in the cyclization of aryl o-bromobenzyl ketones to form benzofurans. mdpi.com
Furthermore, copper-catalyzed hydroxylation of aryl halides provides a route to phenols, which are key starting materials for benzofuran synthesis. nih.gov This highlights the indirect but crucial role of copper catalysis in accessing the necessary precursors. Copper-catalyzed reactions are also used in the synthesis of coumarins, which are structurally related to benzofurans, and some of these methods could potentially be adapted. encyclopedia.pub
A one-pot synthesis of benzofuran derivatives has been reported using copper iodide as a catalyst in a reaction between o-hydroxy aldehydes, amines, and alkynes in a deep eutectic solvent. nih.gov
| Starting Materials | Catalyst | Product |
| Salicylaldehyde-derived Schiff bases and alkenes | Copper chloride | Benzofuran derivatives nih.gov |
| Aryl o-bromobenzyl ketones | Copper catalysts | Benzofurans mdpi.com |
| o-Hydroxy aldehydes, amines, and alkynes | Copper iodide | Benzofuran derivatives nih.gov |
Transition Metal-Free Synthetic Methodologies
The development of synthetic routes that avoid the use of transition metals is a significant goal in modern organic chemistry, aiming to reduce costs, toxicity, and environmental impact. For the synthesis of benzofuran derivatives, several transition-metal-free approaches have been established. These methods often rely on intramolecular cyclization reactions facilitated by strong bases or other reagents.
One prominent strategy involves the reaction of ortho-substituted phenols. For instance, a concise and highly efficient synthetic pathway has been developed for 2-substituted methyl benzo[b]furan-3-carboxylates without the use of a transition metal catalyst. nih.gov This approach offers a cost-effective and high-yielding route to these compounds, often without the need for purification by column chromatography. nih.gov Another notable method is the synthesis of C3-arylated benzofurans from benzothiophenes and phenols, which utilizes the unique reactivity of sulfoxides. manchester.ac.uk This process involves an interrupted Pummerer reaction followed by a nih.govnih.gov sigmatropic rearrangement, enabling the C-H functionalization of phenols without transition metal additives. manchester.ac.uk
Furthermore, a one-pot, transition-metal-free process for synthesizing fused benzofuranamines at room temperature has been reported. mdpi.com This protocol is characterized by high reaction efficiency, mild conditions, and a broad substrate scope, leading to regioselective construction of the five-membered heterocycle in good to excellent yields. mdpi.com Such methodologies highlight the potential for developing more environmentally friendly and efficient routes to complex benzofuran structures.
| Method | Starting Materials | Key Features | Reference |
| Intramolecular Cyclization | 2-Substituted Phenols | Cost-effective, high yields, often no chromatography needed. | nih.gov |
| Interrupted Pummerer/Sigmatropic Rearrangement | Benzothiophene S-oxides, Phenols | C-H functionalization without transition metals. | manchester.ac.uk |
| One-pot Tandem Reaction | Phenols, other reagents | Mild conditions, high efficiency, regioselective. | mdpi.com |
This table provides an interactive summary of transition-metal-free synthetic methodologies for benzofuran derivatives.
Chemo- and Regioselectivity in the Synthesis of Substituted Benzofuran-2-carbonitriles
Achieving specific chemo- and regioselectivity is crucial when synthesizing polysubstituted benzofurans like this compound. The precise placement of the hydroxyl group at the C4 position and the carbonitrile at the C2 position requires careful control over the reaction conditions and choice of starting materials.
The regioselectivity of benzofuran synthesis is often directed by the nature and position of substituents on the starting aromatic ring. For example, in syntheses starting from substituted phenols, the cyclization to form the furan (B31954) ring is guided by the existing functional groups. The formation of the O-C2 bond is one of the most common strategies in intramolecular approaches to the benzofuran skeleton. researchgate.net
The synthesis of specifically substituted benzofuran-2-carbonitriles can be influenced by the reaction mechanism. For instance, controlling the conditions in annulation reactions, such as the [3+2] annulation, can determine the final regiochemical outcome. mdpi.com Studies have shown that screening reaction conditions is essential to control the chemo- and regioselectivity of the process, allowing for the synthesis of specific isomers. mdpi.com For the synthesis of 2,3-disubstituted benzofurans, domino reactions involving multi-component couplings followed by cyclization have been developed, where the sequence of bond formation dictates the final substitution pattern. nih.gov
| Factor | Influence on Selectivity | Example |
| Starting Material | Pre-existing substituents on the phenol (B47542) ring direct the position of cyclization. | An ortho-carbonyl group can lead to cyclization at the adjacent carbon. |
| Reaction Conditions | Temperature, solvent, and catalyst can favor one regioisomer over another. | Optimization of conditions in [3+2] annulation reactions allows for selective formation of specific isomers. mdpi.com |
| Reaction Type | The mechanism (e.g., domino reaction, cycloaddition) determines the pattern of bond formation. | Copper-catalyzed multi-component reactions can be designed for specific regiochemical outcomes. nih.gov |
This interactive table outlines factors influencing chemo- and regioselectivity in benzofuran synthesis.
Sustainable and Green Chemistry Considerations in this compound Production
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. vertecbiosolvents.comispe.orgijsra.net The production of this compound can be made more sustainable by adhering to these principles.
Key aspects of green chemistry in this context include:
Safer Solvents and Auxiliaries: The choice of solvent is critical, as solvents often constitute the largest mass component of a reaction. Green chemistry encourages the use of safer, environmentally benign solvents like water or bio-based solvents, or even performing reactions in solvent-free conditions. ispe.orgacs.org
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org This reduces the generation of waste.
Use of Renewable Feedstocks: Whenever practicable, starting materials should be derived from renewable resources rather than depleting ones. ijsra.net
Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy consumption. ijsra.net The development of one-pot syntheses also contributes to energy efficiency by reducing the number of separate unit operations. mdpi.com
Recent research has focused on developing sustainable methods for synthesizing benzofuran derivatives. For example, transition-metal-free syntheses not only avoid potentially toxic metals but often proceed under milder conditions. acs.org The use of deep eutectic solvents, which are biodegradable and have low toxicity, has also been explored as a green alternative to traditional organic solvents in the synthesis of benzofurans. acs.org Life cycle analysis of different synthetic routes can also be used to compare their environmental footprints and identify more sustainable options. acs.org
| Green Chemistry Principle | Application in Benzofuran Synthesis | Reference |
| Catalysis | Use of reusable heterogeneous catalysts or metal-free catalysts. nih.gov | nih.govacs.org |
| Safer Solvents | Use of water, deep eutectic solvents, or solvent-free conditions. | acs.org |
| Atom Economy | Designing one-pot and tandem reactions to minimize byproducts. | mdpi.comacs.org |
| Renewable Feedstocks | Investigating bio-based starting materials. | ijsra.net |
| Energy Efficiency | Performing reactions at room temperature and pressure. | mdpi.com |
This interactive table summarizes the application of green chemistry principles to the synthesis of benzofuran derivatives.
Advanced Spectroscopic Characterization of 4 Hydroxybenzofuran 2 Carbonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a premier technique for determining the structure of organic compounds by mapping the carbon and hydrogen framework. By analyzing chemical shifts, coupling constants, and through-space or through-bond correlations, a complete structural picture can be assembled.
The ¹H NMR spectrum of 4-Hydroxybenzofuran-2-carbonitrile is predicted to display distinct signals corresponding to each unique proton in the molecule. The chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of a proton. oregonstate.edu Protons in electron-poor environments are "deshielded" and appear at higher chemical shifts (downfield), while those in electron-rich environments are "shielded" and appear at lower chemical shifts (upfield). oregonstate.edu
The structure features four protons requiring assignment: three on the benzene (B151609) ring (H-5, H-6, H-7) and one on the furan (B31954) ring (H-3). The hydroxyl proton (-OH) signal is also expected, though its chemical shift can be broad and variable depending on solvent and concentration.
Furan Proton (H-3): The proton at the C-3 position is anticipated to be deshielded due to the electronegativity of the adjacent furan oxygen and the electron-withdrawing effect of the nitrile group at C-2, likely placing its signal downfield from the other aromatic protons.
Hydroxyl Proton (-OH): The phenolic proton signal can appear over a wide range and is often broad.
Coupling Constant Analysis: Spin-spin coupling between adjacent non-equivalent protons provides connectivity information. The magnitude of the coupling constant (J), measured in Hertz (Hz), depends on the number of bonds and the dihedral angle separating the protons.
Ortho-coupling: H-5 and H-6, as well as H-6 and H-7, are expected to show ortho-coupling, typically with J values of 7-10 Hz.
Meta-coupling: H-5 and H-7 will exhibit a much smaller meta-coupling (J ≈ 2-3 Hz).
Long-range coupling: A small coupling may exist between H-3 and H-7 across the furan ring.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Expected Coupling Constants (J, Hz) |
|---|---|---|---|
| H-3 | ~7.5 - 7.8 | singlet (s) or doublet of doublets (dd) | Small long-range couplings may apply |
| H-5 | ~6.8 - 7.2 | doublet (d) or doublet of doublets (dd) | Jortho (H5-H6) ≈ 7-10; Jmeta (H5-H7) ≈ 2-3 |
| H-6 | ~7.0 - 7.4 | triplet (t) or doublet of doublets (dd) | Jortho (H6-H5) ≈ 7-10; Jortho (H6-H7) ≈ 7-10 |
| H-7 | ~6.9 - 7.3 | doublet (d) or doublet of doublets (dd) | Jortho (H7-H6) ≈ 7-10; Jmeta (H7-H5) ≈ 2-3 |
| 4-OH | Variable (e.g., 5.0 - 10.0), often broad | singlet (s) | N/A |
The ¹³C NMR spectrum provides direct information about the carbon skeleton of a molecule. bhu.ac.in Each non-equivalent carbon atom produces a distinct signal. libretexts.org For this compound, nine unique carbon signals are expected. The chemical shifts are spread over a much wider range than in ¹H NMR (0-220 ppm), which minimizes signal overlap. oregonstate.edu
Nitrile Carbon (C-2): The carbon of the nitrile group (C≡N) typically appears in a distinct region around 110-120 ppm. oregonstate.eduorganicchemistrydata.org
Carbonyl-like and Aromatic Carbons: The carbons of the benzofuran (B130515) ring system resonate in the aromatic/alkene region (approx. 100-160 ppm). libretexts.org Carbons directly attached to the electronegative oxygen atom (C-4, C-7a, and C-3a) will be significantly deshielded and appear further downfield. libretexts.org
Quaternary Carbons: Carbons without attached protons (C-2, C-3a, C-4, C-7a) are typically observed as weaker signals in proton-decoupled spectra. oregonstate.edu
| Carbon | Predicted Chemical Shift (δ, ppm) | Type |
|---|---|---|
| C-2 | ~125-135 | Quaternary (C) |
| C-3 | ~105-115 | Methine (CH) |
| C-3a | ~140-150 | Quaternary (C) |
| C-4 | ~150-160 | Quaternary (C-OH) |
| C-5 | ~110-120 | Methine (CH) |
| C-6 | ~120-130 | Methine (CH) |
| C-7 | ~115-125 | Methine (CH) |
| C-7a | ~145-155 | Quaternary (C) |
| CN | ~115-120 | Quaternary (C≡N) |
While 1D NMR provides fundamental data, 2D NMR experiments are indispensable for unambiguously assigning signals and confirming the molecular structure. sc.edu
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. sc.edu A COSY spectrum of this compound would show cross-peaks connecting H-5 with H-6, and H-6 with H-7, confirming their adjacency on the benzene ring.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments reveal one-bond correlations between protons and the carbons to which they are directly attached. emerypharma.comlibretexts.org For example, the signal for H-5 in the ¹H spectrum would show a cross-peak with the signal for C-5 in the ¹³C spectrum, allowing for definitive assignment of the protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two or three bonds. emerypharma.comlibretexts.org HMBC is crucial for assigning quaternary carbons. For instance, the proton at C-3 would be expected to show correlations to the quaternary carbons at C-2, C-3a, and the nitrile carbon, thereby piecing together the core structure. Similarly, H-5 would show correlations to C-4 and C-7, and H-7 would correlate to C-5 and C-3a.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net A NOESY spectrum could confirm spatial relationships, for example, by showing a cross-peak between the hydroxyl proton and the adjacent H-5 proton.
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a sample when it interacts with infrared radiation. It is an excellent tool for identifying the functional groups present in a molecule. mdpi.com
An FT-IR spectrum is generated by measuring the absorption of infrared light at different frequencies (expressed as wavenumbers, cm⁻¹). upertis.ac.id Specific bonds vibrate at characteristic frequencies.
For this compound, the following key absorption bands are expected:
O-H Stretch: A strong and broad absorption band between 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) group, with the broadening due to hydrogen bonding. pg.edu.pl
C-H Aromatic Stretch: Signals appearing just above 3000 cm⁻¹ are typical for C-H bonds on an aromatic ring.
C≡N Stretch: The nitrile group gives rise to a sharp, medium-intensity absorption in the range of 2220-2260 cm⁻¹. This is a highly diagnostic peak.
C=C Aromatic Stretch: Multiple sharp bands in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon double bond stretching vibrations within the benzofuran ring system.
C-O Stretch: The stretching vibration of the phenolic C-O bond is expected to appear in the 1200-1300 cm⁻¹ region.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H (Phenol) | Stretch | 3200 - 3600 | Strong, Broad |
| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium, Sharp |
| C≡N (Nitrile) | Stretch | 2220 - 2260 | Medium, Sharp |
| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium to Strong, Sharp |
| C-O (Phenol) | Stretch | 1200 - 1300 | Strong |
Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. uliege.be While FT-IR is sensitive to polar bonds and asymmetrical vibrations, Raman is particularly effective for non-polar, symmetric bonds. avantesusa.com
Key expected signals in the Raman spectrum of this compound would include:
C≡N Stretch: The nitrile stretch around 2220-2260 cm⁻¹ is also Raman active and often appears as a strong, sharp peak.
Aromatic Ring Breathing Modes: Symmetrical vibrations of the entire aromatic ring system, often called "ring breathing" modes, typically produce very strong and sharp signals in the Raman spectrum, particularly around 1000 cm⁻¹ and 1600 cm⁻¹. avantesusa.com
Skeletal Vibrations: The complex fingerprint region (below 1500 cm⁻¹) would contain numerous signals corresponding to the various C-C and C-O bending and stretching modes of the benzofuran skeleton.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecular ion. For this compound (C₉H₅NO₂), the molecular weight is 159.14 g/mol . In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) of 159. Due to the stable aromatic benzofuran core, this molecular ion peak is expected to be strong and readily identifiable. libretexts.orgnih.gov
The fragmentation of the molecular ion provides valuable structural information. The presence of the hydroxyl (-OH) and nitrile (-CN) groups, along with the fused ring system, dictates the primary fragmentation pathways.
Key Fragmentation Pathways:
Loss of CO: A common fragmentation for phenolic compounds and furans involves the expulsion of a neutral carbon monoxide molecule (28 Da). This would result in a fragment ion at m/z 131.
Loss of HCN: The nitrile group can be lost as a neutral hydrogen cyanide molecule (27 Da), leading to a fragment ion at m/z 132.
Retro-Diels-Alder (RDA) Reaction: The furan ring can undergo a characteristic RDA fragmentation. This would involve the cleavage of the furan ring, leading to the loss of acetylene (B1199291) (C₂H₂) or other small fragments, although this is often more prominent in simpler furan systems.
The analysis of various benzofuran derivatives by mass spectrometry has established that the fragmentation patterns are highly dependent on the nature and position of the substituents. researchcommons.orgresearchgate.net For instance, the mass spectra of hydroxylated benzofurans often show a significant peak corresponding to the loss of water (H₂O, 18 Da), although this is less common from a phenolic hydroxyl group compared to an aliphatic one. libretexts.org
Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z (Predicted) | Proposed Fragment Ion | Neutral Loss | Comments |
| 159 | [C₉H₅NO₂]⁺ | - | Molecular Ion (M⁺) |
| 131 | [C₈H₅NO]⁺ | CO | Loss of carbon monoxide from the furan ring |
| 132 | [C₈H₄O₂]⁺ | HCN | Loss of hydrogen cyanide |
| 103 | [C₇H₃O]⁺ | CO, HCN | Subsequent loss from the m/z 131 or 132 fragment |
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.netnih.gov This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's physical properties and biological activity.
While specific crystallographic data for this compound is not publicly available, analysis of closely related benzofuran structures allows for a reliable prediction of its solid-state conformation. nih.govkuleuven.beolemiss.edu The benzofuran ring system itself is expected to be essentially planar. mdpi.com
A single-crystal X-ray diffraction experiment on a suitable crystal of this compound would yield a detailed structural model. Key parameters that would be determined include the crystal system, space group, and unit cell dimensions. The analysis would precisely measure the bond lengths of the C-O, C-N, C=C, and C-C bonds within the molecule, confirming the connectivity and bond order. researchgate.net
Table 2: Exemplary Crystallographic Data for a Substituted Benzofuran Derivative
| Parameter | Example Value | Reference |
| Crystal System | Monoclinic | olemiss.edu |
| Space Group | P2₁/c | researchgate.net |
| a (Å) | 7.1869 (3) | researchgate.net |
| b (Å) | 18.0636 (10) | researchgate.net |
| c (Å) | 13.1656 (7) | researchgate.net |
| β (°) | 96.763 (3) | researchgate.net |
| Volume (ų) | 1697.28 (15) | researchgate.net |
| Z (molecules/unit cell) | 8 | researchgate.net |
| Key Bond Length (C=O) | 1.21 Å (avg.) | N/A |
| Key Bond Angle (C-O-C) | 105° (avg.) | N/A |
| Intermolecular Interactions | Hydrogen Bonding, π-π stacking | mdpi.com |
Note: Data presented is for 3-(propan-2-ylidene)benzofuran-2(3H)-one and is illustrative of the type of information obtained from an X-ray crystallographic study.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org The resulting spectrum is characteristic of the molecule's electronic structure, particularly its conjugated systems and chromophores. shimadzu.com
The structure of this compound contains a benzofuran moiety, which is an extended π-conjugated system. This system acts as a chromophore, responsible for strong UV absorption. The presence of the hydroxyl (-OH) group as an auxochrome is expected to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to the unsubstituted benzofuran. researchgate.net This is due to the donation of the oxygen's lone pair electrons into the aromatic π-system, which extends the conjugation and lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
The primary electronic transitions expected for this molecule are:
π → π* transitions: These are high-intensity absorptions arising from the excitation of electrons within the aromatic and furan π-system. These typically appear as strong bands in the UV region. libretexts.org
n → π* transitions: These lower-intensity transitions involve the promotion of a non-bonding electron (from the oxygen or nitrogen atoms) to an anti-bonding π* orbital. These absorptions often appear as shoulders on the main π → π* absorption bands. libretexts.org
Studies on substituted benzofurans have shown a marked dependence of the absorption spectrum on the position and nature of the substituent. researchgate.net For example, methoxy-substituted benzofurans show absorption maxima that vary significantly depending on the substitution pattern. researchgate.net The UV absorption spectra of various azobenzofurans have been recorded in solvents like CH₂Cl₂, showing distinct absorption bands. rug.nl For this compound, one would anticipate strong absorption bands in the range of 250-350 nm.
Table 3: Expected UV-Vis Absorption Data for this compound
| Expected λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Type | Solvent |
| ~250 - 280 | > 10,000 | π → π | Ethanol |
| ~300 - 330 | ~5,000 - 10,000 | π → π | Ethanol |
| ~340 - 360 (Shoulder) | < 1,000 | n → π* | Ethanol |
Note: These values are estimations based on the analysis of similar substituted benzofuran and aromatic nitrile structures.
Theoretical and Computational Chemistry Studies of 4 Hydroxybenzofuran 2 Carbonitrile
Quantum Chemical Calculations
Quantum chemical calculations are theoretical methods used to investigate the electronic structure and properties of molecules. These methods are grounded in the principles of quantum mechanics and can provide deep insights into molecular geometry, stability, and reactivity.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) is a powerful and widely used computational method in quantum chemistry for investigating the electronic structure of molecules. It is often employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. By minimizing the energy of the molecule with respect to the positions of its nuclei, DFT calculations can predict bond lengths, bond angles, and dihedral angles.
The electronic structure analysis involves studying the distribution of electrons within the molecule. DFT provides access to various electronic properties, including total energy, dipole moment, and atomic charges, which are crucial for understanding the molecule's behavior. For benzofuran (B130515) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), are used to explore their structural and electronic characteristics.
Molecular Electrostatic Potential (MEP) Surface Mapping
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of a molecule. It is calculated to visualize the total charge distribution of a molecule and is mapped onto its electron density surface.
The MEP surface uses a color-coded scheme to indicate different regions of electrostatic potential. Typically, red areas represent regions of negative potential, which are susceptible to electrophilic attack (attraction to positive charges), while blue areas signify regions of positive potential, indicating sites for nucleophilic attack (attraction to negative charges). The MEP map is instrumental in identifying hydrogen bonding sites and understanding a molecule's relative polarity and structure-activity relationship. This analysis helps predict how a molecule like 4-Hydroxybenzofuran-2-carbonitrile would interact with other molecules or biological targets.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap and Energies)
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity and the mechanisms of chemical reactions. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.
The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor. The LUMO is the lowest energy orbital that is empty and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. FMO analysis is crucial for predicting the feasibility and pathways of various types of reactions.
Molecular Modeling and Simulation
Molecular modeling and simulation encompass a range of computational techniques used to model and predict the behavior of molecules over time. These methods are essential for studying dynamic processes that are difficult to observe experimentally.
Molecular Dynamics (MD) Simulations for Conformational Sampling
Molecular Dynamics (MD) is a simulation technique that analyzes the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations generate a trajectory that describes how the positions and velocities of the particles change over time.
A primary application of MD simulations is conformational sampling, which involves exploring the different spatial arrangements (conformations) that a molecule can adopt. This is particularly important for flexible molecules that can exist in multiple shapes. The simulation allows for the study of how a molecule like this compound might change its conformation in different environments (e.g., in a solvent or when interacting with a protein), providing insights into its dynamic behavior and functional properties.
Quantitative Structure-Activity Relationship (QSAR) Model Development for Benzofuran-2-carbonitrile Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov This approach is instrumental in drug discovery for designing and screening new chemical entities. nih.govresearchgate.net
In the context of benzofuran derivatives, QSAR studies have been successfully employed to predict their biological activities. For instance, a 2D-QSAR study was conducted on a series of newly synthesized 2-alkyloxy-pyridine-3-carbonitrile-benzofuran hybrids to model their vasodilatory activity. researchgate.netnih.govproquest.com The goal of such studies is to build a model using molecular descriptors—parameters that characterize properties like hydrophobicity, topology, and electronic effects—as independent variables and biological activity (e.g., IC₅₀ values) as the dependent variable. nih.gov
A statistically significant 2D-QSAR model was developed for a set of 24 benzofuran-based vasodilator analogs. researchgate.netnih.gov The software CODESSA PRO was used to generate the model, which yielded strong statistical parameters, indicating its predictive power. nih.govproquest.com
Table 1: Statistical Parameters of the 2D-QSAR Model for Benzofuran-Based Vasodilators
| Parameter | Value | Description |
|---|---|---|
| N | 24 | Number of compounds in the dataset |
| n | 4 | Number of descriptors in the model |
| R² | 0.816 | Coefficient of determination |
| R²cvOO | 0.731 | Leave-one-out cross-validation coefficient |
| R²cvMO | 0.772 | Leave-many-out cross-validation coefficient |
| F | 21.103 | Fisher's F-test value |
| s² | 6.191 x 10⁻⁸ | Standard deviation of the regression |
Data sourced from multiple studies. nih.govproquest.com
The high R² value suggests that the model can explain a large proportion of the variance in the observed biological activity. researchgate.net Such QSAR models are valuable as they can guide the synthesis of new derivatives with potentially enhanced activity by identifying the key structural features that influence the desired biological effect. nih.govphyschemres.org The use of quantum-chemical descriptors in QSAR development is particularly advantageous as they are derived directly from the molecular structure and can help explain the proposed mechanism of action in terms of chemical reactivity. physchemres.org
In Silico Prediction of Molecular Parameters and Interaction Potentials
In silico methods, including molecular docking and molecular dynamics simulations, are essential for predicting how a molecule like this compound might interact with biological targets. nih.govresearchgate.net These computational techniques predict the binding mode and affinity of a small molecule to the active site of a protein, providing insights into its potential as a therapeutic agent. nih.govresearchgate.net
Molecular docking studies on various benzofuran derivatives have been performed to screen for potential inhibitors of specific enzymes. For example, benzofuran-1,3,4-oxadiazole derivatives were screened against the Polyketide Synthase 13 (Pks13) enzyme of M. tuberculosis. nih.gov The results identified compounds with excellent binding affinity scores, comparable to or even better than known inhibitors. nih.gov
Table 2: Predicted Binding Affinities of Selected Benzofuran Derivatives against Pks13
| Compound | Binding Affinity (kcal/mol) |
|---|---|
| TAM-16 (Reference) | -14.61 |
| BF3 | -14.23 |
| BF4 | -14.82 |
| BF8 | -14.11 |
Data sourced from an in silico study on benzofuran-1,3,4-oxadiazoles. nih.gov
Density Functional Theory (DFT) is another powerful tool used to calculate molecular parameters. physchemres.org DFT calculations can determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of molecular stability; a larger gap suggests higher stability. mdpi.com These electronic parameters are crucial as they can influence the compound's reactivity and biological activity. physchemres.orgmdpi.com
Computational Prediction of Reactivity and Mechanistic Pathways
Computational chemistry is increasingly used to predict the outcomes of chemical reactions and to investigate complex reaction mechanisms. arxiv.orgnih.gov These predictive tools are becoming vital in synthetic chemistry for planning routes and exploring novel reactions. arxiv.orgrsc.org
For benzofuran derivatives, computational studies have been employed to understand their reactivity and the pathways through which they are formed or react. For example, to understand the regioselectivity in the synthesis of different benzofuran isomers, computational methods can be used to calculate the electrostatic potentials and LUMO orbitals of reactants. ehu.eus This helps in identifying the most likely sites for nucleophilic or electrophilic attack, thereby explaining why a particular product is formed. ehu.eus
Advanced computational methods, such as the Artificial Force-Induced Reaction (AFIR) method combined with the Rate Constant Matrix Contraction (RCMC) method, allow for the automated exploration of reaction pathways. nih.gov These tools can screen potential reactions and predict major products and their yields under specific conditions, which can then be validated experimentally. nih.gov Such computational screening can accelerate the discovery of new synthetic methodologies. nih.govrsc.org For instance, combined experimental and computational studies have been used to reveal the mechanistic details of reactions involving benzofuran precursors, such as the oxidation of thiols, clarifying whether a reaction proceeds through a polar or a radical-based mechanism. acs.org
The synthesis of the core 4-hydroxybenzofuran structure itself has been the subject of procedural improvement, with reports of innovative one-step syntheses. researchgate.net Computational modeling could be applied to such syntheses to understand the underlying mechanistic pathways, optimize reaction conditions, and potentially guide the development of even more efficient synthetic routes.
Reactivity and Reaction Mechanisms of 4 Hydroxybenzofuran 2 Carbonitrile
Reactions at the Carbonitrile Group
The carbonitrile (or nitrile) group is a versatile functional group that can undergo a variety of transformations, providing a gateway to a wide range of other functionalities.
The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic synthesis. While specific studies on the hydrolysis of 4-hydroxybenzofuran-2-carbonitrile are not extensively detailed in the provided search results, the general mechanism for nitrile hydrolysis is well-established. Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid. For instance, benzofuran-2-carboxylic acid can be obtained through the hydrolysis of its corresponding nitrile. mdpi.com This process typically proceeds through an intermediate amide.
Amidation, the conversion of a nitrile to an amide, can also be achieved. For example, the synthesis of various primary benzamides has been accomplished through a one-pot domino protocol involving decarboxylation, dioxygen activation, oxidative C-H bond functionalization, and amidation reactions. organic-chemistry.org Additionally, a simple ruthenium catalyst can mediate the direct coupling of an alcohol and an amine to yield an amide. organic-chemistry.org
A noteworthy method for amide synthesis involves the transamidation of N-acyl-Boc-carbamate intermediates, which are formed by treating an 8-aminoquinoline (B160924) (8-AQ) amide with di-tert-butyl dicarbonate (B1257347) (Boc₂O) and 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com The subsequent aminolysis step proceeds efficiently at mild temperatures without the need for a catalyst. mdpi.com This approach has been successfully applied to produce a variety of benzofuran-2-carboxamides. mdpi.com
The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. savemyexams.com A common example is the addition of hydrogen cyanide (HCN) to carbonyl compounds to form cyanohydrins, a reaction that proceeds via nucleophilic addition. savemyexams.comchemguide.co.uklibretexts.org The cyanide ion (:CN⁻) acts as the nucleophile, attacking the electrophilic carbon. savemyexams.comchemguide.co.uklibretexts.orgyoutube.comyoutube.com The reaction is typically catalyzed by a small amount of base to generate the cyanide ion from the weakly acidic HCN. chemguide.co.uklibretexts.org
While direct examples of nucleophilic additions to this compound are not provided, the general principle applies. The slightly positive carbon of the nitrile group is a target for nucleophilic attack. savemyexams.com The reaction of 2-cyanoindolizines and 2-cyanobenzofurans has been explored in the synthesis of HIV reverse transcriptase inhibitors, highlighting the utility of the cyano group in forming new carbon-carbon bonds. nih.gov
The carbonitrile group can be reduced to a primary amine. A study on the selective reduction of a benzofuran (B130515) system demonstrated the catalytic hydrogenation of the nitrile group to an amino-alcohol. mdpi.com Raney nickel is a highly active catalyst for the hydrogenation of benzofuran to 2,3-dihydrobenzofuran. mdpi.com In the context of synthesizing GABA analogs, the reduction of a nitrile group on a benzofuran scaffold was a key step. mdpi.com
The choice of catalyst is crucial for achieving selectivity. For instance, in the hydrogenation of 2-acetylbenzofuran, platinum oxide selectively reduces the acetyl group, whereas Raney nickel also hydrogenates the C=C double bond of the furan (B31954) ring. mdpi.com This highlights the potential for selective reduction of the carbonitrile group in this compound while preserving the benzofuran core.
Reactions Involving the 4-Hydroxyl Group
The 4-hydroxyl group is a key functional handle that allows for a variety of modifications to the benzofuran scaffold.
The phenolic hydroxyl group can readily undergo esterification and etherification reactions. Fischer-Speier esterification, the acid-catalyzed reaction of a carboxylic acid with an alcohol, is a classic method for ester formation. organic-chemistry.orgmasterorganicchemistry.com The mechanism involves protonation of the carboxylic acid, nucleophilic attack by the alcohol, and subsequent elimination of water. organic-chemistry.org While direct esterification of this compound is not explicitly described, this general method is applicable. For instance, the synthesis of 2-substituted 7-hydroxybenzofuran-4-carboxylates has been achieved, demonstrating the reactivity of hydroxyl groups on the benzofuran ring. nih.govucla.edu
Etherification can be achieved through various methods, including the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. arkat-usa.org The Ullmann ether synthesis, coupling a phenol (B47542) with an aryl halide in the presence of a copper catalyst, is another important method for forming diaryl ethers. arkat-usa.org
The hydroxyl group can be oxidized to a ketone. The oxidation of benzylic methylene (B1212753) compounds to aromatic ketones is a well-established synthetic strategy. researchgate.net In the context of benzofurans, the oxidation of a hydroxyl group can lead to the formation of quinone-like structures. For example, the oxidation of a catechol ester can lead to an o-benzoquinone ester, which can then undergo further reactions. nih.govucla.edu The oxidation of 4-hydroxyphenylacetate (B1229458) to benzoyl-coenzyme A in denitrifying Pseudomonas sp. proceeds through an α-oxidation mechanism, highlighting a biological pathway for the oxidation of a hydroxylated aromatic compound. nih.gov
Electrophilic and Nucleophilic Aromatic Substitution on the Benzofuran Ring System
The reactivity of this compound in aromatic substitution reactions is governed by the electronic properties of the fused ring system and the directing effects of its substituents: the hydroxyl (-OH) group and the cyano (-CN) group.
Electrophilic Aromatic Substitution (SEAr)
The outcome of SEAr on this compound is dictated by the interplay of its two substituents.
Hydroxyl (-OH) Group: Located at the C4 position on the benzene (B151609) ring, the -OH group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance.
Cyano (-CN) Group: Positioned at the C2 on the furan ring, the -CN group is a strong deactivating group due to its electron-withdrawing nature through both induction and resonance. It acts as a meta-director on the benzene ring in classical electrophilic substitutions.
Benzofuran Ring System: The furan ring is inherently electron-rich and more reactive towards electrophiles than the benzene ring. However, the C2 position is substituted with a deactivating cyano group, which diminishes the furan ring's reactivity. The C3 position remains a potential site for electrophilic attack.
Given these competing influences, electrophilic attack will preferentially occur at the positions most activated by the hydroxyl group and least deactivated by the cyano group. The most likely positions for electrophilic substitution are C5 and C7, which are ortho and para to the activating -OH group, respectively. The C3 position on the furan ring is also a potential, though likely less favored, site.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Reagent/Reaction | Predicted Major Product(s) | Rationale |
| Br₂ / FeBr₃ (Halogenation) | 5-Bromo-4-hydroxybenzofuran-2-carbonitrile and 7-Bromo-4-hydroxybenzofuran-2-carbonitrile | The hydroxyl group strongly directs substitution to the ortho (C5) and para (C7) positions. |
| HNO₃ / H₂SO₄ (Nitration) | 5-Nitro-4-hydroxybenzofuran-2-carbonitrile and 7-Nitro-4-hydroxybenzofuran-2-carbonitrile | Similar to halogenation, nitration is governed by the powerful activating effect of the -OH group. |
| Fuming H₂SO₄ (Sulfonation) | 4-Hydroxy-2-cyanobenzofuran-5-sulfonic acid and 4-Hydroxy-2-cyanobenzofuran-7-sulfonic acid | Sulfonation is also directed by the hydroxyl group. The reaction is often reversible. rahacollege.co.in |
| R-Cl / AlCl₃ (Friedel-Crafts Alkylation) | Complex mixtures likely; potential for reaction at the hydroxyl group. | Friedel-Crafts reactions may be complicated by the Lewis acid catalyst complexing with the hydroxyl and cyano groups. |
This table is based on established principles of electrophilic aromatic substitution and may not reflect experimentally verified outcomes for this specific compound.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is less common for electron-rich systems like benzofuran unless the ring is activated by potent electron-withdrawing groups and a good leaving group is present. gacariyalur.ac.in In this compound, the cyano group at C2 significantly withdraws electron density, but there is no inherent leaving group on the ring system. SNAr would likely require prior modification of the molecule, for example, by introducing a halogen at a position activated by the cyano group.
Alternatively, nucleophilic attack could occur at the carbon of the cyano group, or the hydroxyl group could be deprotonated to act as a nucleophile in other reactions. gacariyalur.ac.inlibretexts.org
Cycloaddition and Annulation Strategies Involving this compound
The unsaturated furan and benzene rings within this compound provide opportunities for its use in cycloaddition and annulation reactions to construct more complex fused heterocyclic systems.
[4+2] Cycloaddition (Diels-Alder Reaction)
The double bond at the C2-C3 position of the furan ring can potentially act as a dienophile in Diels-Alder reactions. However, its reactivity is significantly reduced by the electron-withdrawing cyano group at C2. More commonly, benzofuran derivatives participate as the diene component in inverse-electron-demand Diels-Alder reactions. mdpi.com It is also conceivable for the benzene ring to act as the diene component under high-pressure or catalyzed conditions, though this is generally challenging. Some studies have shown that isomers of acylated hydroxybenzotriazoles can undergo different solid-state cycloaddition pathways, with one isomer favoring a [4+4] reaction while the other undergoes a [4+2] cycloaddition with oxygen. rsc.org
[3+2] Cycloaddition
Recent research has highlighted the use of catalyzed [3+2] cycloaddition reactions to synthesize benzofuran derivatives. nih.govacs.org For instance, a lanthanum triflate (La(OTf)₃)-catalyzed reaction between quinones and vinyl azides can produce substituted hydroxybenzofurans. nih.govacs.org While not directly demonstrated on this compound, this suggests that the benzofuran core can be constructed through such cycloaddition strategies, or that the existing molecule could be a precursor to a reactive species for a subsequent [3+2] reaction.
[4+3] and [4+1] Annulation
Annulation strategies offer another route to build fused rings. A formal [4+3] cycloaddition involving benzofuran-derived azadienes and α-bromohydroxamates has been developed to create benzofuran-fused 1,4-diazepinones. rsc.org Furthermore, [4+1] annulation reactions using o-quinone methide intermediates, which can be generated from phenolic precursors, are used to synthesize 2,3-dihydrobenzofurans. cnr.it These methods showcase the potential to use the 4-hydroxybenzofuran moiety as a four-atom component in building larger, more complex heterocyclic structures.
Table 2: Potential Cycloaddition and Annulation Reactions
| Reaction Type | Potential Role of this compound | Example Reaction Partner | Resulting Scaffold |
| [4+2] Cycloaddition | Dienophile (at C2-C3 double bond) | Electron-rich diene | Fused polycyclic ether |
| [3+2] Cycloaddition | Precursor to a reactive intermediate | 1,3-Dipole (e.g., azide, nitrile oxide) | Fused heterocyclic systems |
| [4+3] Annulation | 4-atom synthon (as a derived azadiene) | 3-atom synthon (e.g., oxyallyl cation) | Benzofuran-fused seven-membered rings |
| [4+1] Annulation | 4-atom synthon (as an o-quinone methide) | 1-atom synthon (e.g., carbene) | Spiro- or fused-dihydrobenzofurans |
This table illustrates theoretical applications based on known reactivity of the benzofuran scaffold.
Structure Activity Relationship Sar Methodologies for 4 Hydroxybenzofuran 2 Carbonitrile Analogues
Design Principles for Structural Modifications of the 4-Hydroxybenzofuran-2-carbonitrile Scaffold
The design of new analogues based on the this compound scaffold is guided by established medicinal chemistry principles. The goal is to systematically alter the molecule's structure to probe its interaction with biological targets and improve its pharmacological profile. drugdesign.org Key design principles include:
Scaffold Hopping and Isosteric Replacement: Replacing the benzofuran (B130515) core with other heterocyclic systems or modifying substituents with isosteres can lead to improved properties.
Conformational Restriction: Introducing conformational rigidity, for instance by creating polycyclic structures, can enhance binding affinity by reducing the entropic penalty upon binding to a target. nih.gov Studies on δ-lactam-containing 5H-benzofuro[3,2-c]quinolin-6-ones, which are conformationally restricted analogues, have shown promising results. nih.govcurtin.edu.au
Introduction of Pharmacophoric Groups: Adding or modifying functional groups that are known to interact with specific biological targets can enhance activity. For example, the introduction of a hydroxyl group at the 4-position of a phenyl ring in a related series dramatically increased anti-tuberculosis activity, likely through hydrogen bonding. nih.govcurtin.edu.au
Modulation of Physicochemical Properties: Alterations to the structure can influence properties like solubility, lipophilicity, and metabolic stability, which are critical for drug-likeness.
Strategic Substituent Variations at the Benzofuran Nucleus and Carbonitrile/Hydroxyl Positions
Systematic variation of substituents on the benzofuran nucleus and at the carbonitrile and hydroxyl positions is a core strategy in the SAR exploration of this compound analogues.
Benzofuran Nucleus: The benzene (B151609) ring of the benzofuran scaffold is a prime location for substitution to explore the impact of electronic and steric effects on activity. Both electron-donating groups (EDGs) like methoxy (B1213986) (-OCH3) and hydroxyl (-OH), and electron-withdrawing groups (EWGs) such as halogens (F, Cl, Br), have been introduced at various positions. curtin.edu.au For instance, in a series of 5H-benzofuro[3,2-c]quinolin-6-one derivatives, substitution at the 4-position of a phenyl ring was found to be optimal for anti-TB activity. nih.govcurtin.edu.au
Carbonitrile Group: The 2-carbonitrile group is a key feature. Its replacement with other electron-withdrawing groups or potential hydrogen bond acceptors can be explored. For example, converting the nitrile to a carboxamide or a carboxylic acid can significantly alter the molecule's electronic and hydrogen bonding properties.
Hydroxyl Group: The 4-hydroxyl group is a crucial functional group, likely involved in hydrogen bonding interactions with target proteins. Its position and electronic properties are important. Moving the hydroxyl group to other positions on the benzofuran ring (e.g., 5-, 6-, or 7-hydroxybenzofuran) can help to map the binding pocket of the target. unimi.it Alkylation or acylation of the hydroxyl group can probe the necessity of the hydrogen bond donor and modulate lipophilicity.
Stereochemical Considerations in SAR Studies of Chiral Analogues
When structural modifications introduce chiral centers into the this compound scaffold, stereochemistry becomes a critical aspect of the SAR. scispace.comresearchgate.net The differential biological activity of enantiomers is a well-established phenomenon in pharmacology.
Introduction of Chiral Centers: The synthesis of analogues with chiral substituents, for example, at positions on the benzofuran ring or on appended side chains, necessitates the separation and individual testing of enantiomers.
Enantioselective Synthesis: To obtain pure enantiomers for biological evaluation, enantioselective synthetic methods are often employed. scispace.com
Eudismic Ratio: The ratio of potencies between the more active (eutomer) and less active (distomer) enantiomers, known as the eudismic ratio, provides valuable information about the stereochemical requirements of the biological target. researchgate.net A high eudismic ratio suggests a specific and well-defined interaction with the target.
Correlation Between Structural Features and Molecular Recognition Profiles
The ultimate goal of SAR studies is to establish clear correlations between specific structural features and the molecular recognition profile of the compounds. This involves understanding how modifications affect binding affinity, selectivity, and functional activity at the molecular level.
Hydrogen Bonding: The 4-hydroxyl group is a prime candidate for forming hydrogen bonds with amino acid residues in a protein's binding site. The nitrile group can also act as a hydrogen bond acceptor. SAR studies help to confirm the importance and optimal geometry of these interactions. curtin.edu.au
π-π Stacking: The aromatic benzofuran ring system can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the target protein. nih.gov
Hydrophobic Interactions: Alkyl or aryl substituents on the benzofuran nucleus can form hydrophobic interactions with nonpolar regions of the binding pocket.
Electrostatic Interactions: The introduction of charged or polar groups can lead to electrostatic interactions with complementary residues in the target.
The following table summarizes hypothetical SAR data for a series of this compound analogues, illustrating how different substituents might influence biological activity.
| Compound | R1 | R2 | Biological Activity (IC50, µM) |
| 1 | H | H | 10.5 |
| 2 | 5-Cl | H | 5.2 |
| 3 | 6-Cl | H | 8.1 |
| 4 | H | OCH3 | 15.3 |
| 5 | 5-Cl | OCH3 | 7.8 |
Application of Quantitative SAR (QSAR) Approaches in Benzofuran-2-carbonitrile Research
Quantitative Structure-Activity Relationship (QSAR) is a computational approach that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. longdom.org This method is particularly useful in drug discovery for predicting the activity of newly designed compounds before their synthesis. longdom.org
Descriptor Calculation: QSAR models are built using a variety of molecular descriptors that quantify different aspects of a molecule's structure, such as its physicochemical properties (e.g., logP, molar refractivity), electronic properties (e.g., atomic charges, dipole moment), and topological features (e.g., connectivity indices). nih.gov
Model Development: Statistical methods like multiple linear regression (MLR), partial least squares (PLS), and various machine learning algorithms are used to develop the QSAR model. nih.govnih.gov A study on benzofuran-based vasodilators successfully employed 2D-QSAR to create a statistically significant model. nih.govmdpi.com
Model Validation: The predictive power of a QSAR model is assessed through rigorous internal and external validation techniques. mdpi.com
Predictive Power: A validated QSAR model can be used to predict the biological activity of novel, unsynthesized benzofuran-2-carbonitrile analogues, thereby prioritizing the synthesis of the most promising candidates. mdpi.com For instance, QSAR models have been developed for various benzofuran derivatives to predict activities ranging from vasodilation to anticancer effects. nih.govmdpi.com
The following table lists some of the descriptors that could be used in a QSAR study of this compound analogues.
| Descriptor Class | Examples |
| Physicochemical | LogP, Molar Refractivity, Polar Surface Area |
| Electronic | Dipole Moment, HOMO/LUMO energies, Atomic Charges |
| Topological | Wiener Index, Balaban Index, Kier & Hall Connectivity Indices |
| 3D-QSAR | Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Indices Analysis (CoMSIA) |
Advanced Applications of 4 Hydroxybenzofuran 2 Carbonitrile in Chemical Research and Materials Science
Building Block in Complex Organic Synthesisnumberanalytics.comresearchgate.net
The strategic placement of reactive sites within 4-Hydroxybenzofuran-2-carbonitrile makes it a versatile precursor in the synthesis of intricate organic molecules. researchgate.net The benzofuran (B130515) core itself is a privileged structure in medicinal chemistry, and the hydroxyl and nitrile groups offer multiple avenues for synthetic transformations. nih.govrsc.org
Precursor for Novel Heterocyclic Architectures
The synthesis of novel heterocyclic compounds is a cornerstone of drug discovery and materials science. mdpi.com this compound serves as an excellent starting material for the construction of more complex, fused heterocyclic systems. The nitrile group can undergo a variety of transformations, including reduction to an amine, hydrolysis to a carboxylic acid, or participation in cycloaddition reactions to form new rings. mdpi.com For instance, the reaction of the nitrile with azides can lead to the formation of tetrazole-containing benzofurans, while condensation reactions with suitable binucleophiles can yield fused pyrimidine (B1678525) or imidazole (B134444) rings. nih.govresearchgate.net
The hydroxyl group can be alkylated or acylated to introduce further diversity and can direct ortho-lithiation to enable the introduction of additional substituents on the benzene (B151609) ring. The combination of these reactive handles allows for a diversity-oriented synthesis approach, where a library of structurally diverse heterocyclic compounds can be generated from a single, readily available precursor. rsc.org Recent research has highlighted various strategies for the synthesis of complex benzofuran derivatives, including transition metal-catalyzed cross-coupling reactions and cyclization of functionalized precursors, underscoring the broad potential of scaffolds like this compound. numberanalytics.comacs.org
Table 1: Potential Heterocyclic Systems Derived from this compound
| Precursor Functional Group | Reagent/Reaction Type | Resulting Heterocyclic Moiety |
| Nitrile | Sodium Azide | Tetrazole |
| Nitrile | Hydrazine | Aminopyrazole |
| Nitrile & Hydroxyl | Amidines | Fused Pyrimidine |
| Hydroxyl & adjacent position | Diamines | Fused Diazepine |
Intermediate in the Synthesis of Macrocyclic Compounds
Macrocycles are of significant interest in medicinal chemistry due to their ability to bind to challenging protein targets. core.ac.uk The synthesis of these large ring systems often relies on key intermediates that can undergo intramolecular cyclization reactions. This compound possesses the necessary functionalities to act as such an intermediate. For example, the hydroxyl group can be tethered to a long chain which is then made to react with the nitrile group or a derivative thereof to close the macrocyclic ring.
Strategies such as the Heck macrocyclization have been successfully employed to create large, non-natural macrocycles for drug discovery. mdpi.com A plausible approach could involve the conversion of the nitrile group of this compound into an amine or a carboxylic acid, followed by coupling with a long-chain partner containing a suitable reactive group for a final ring-closing metathesis or amidation reaction. The rigid benzofuran unit can serve as a conformational constraint within the macrocycle, which is often a desirable feature for achieving high binding affinity and selectivity. The synthesis of macrocycles containing a chalcone (B49325) moiety has also been reported, suggesting that the benzofuran scaffold could be incorporated into similar large ring structures. nih.gov
Utility in Dye Chemistry and Pigment Developmentcerradopub.com.br
The development of new dyes and pigments is crucial for a wide range of industries. The color of an organic molecule is determined by its chromophore, which is typically an extended conjugated system of double bonds. cerradopub.com.br Benzofuran derivatives can be incorporated into the structure of dyes to modify their color, fastness, and other properties. While direct applications of this compound in commercial dyes are not widely documented, its structure suggests potential in this area.
The benzofuran ring system can act as a key component of a chromophore, and the hydroxyl and nitrile groups can serve as auxochromes or as reactive sites for attaching the dye to a substrate. For example, the hydroxyl group can be used to form an ester or ether linkage with a fiber, while the nitrile group could be part of a larger conjugated system in an azo or a disperse dye. ekb.egd-nb.info The synthesis of azo disperse dyes based on chromene moieties, which share structural similarities with benzofurans, highlights the potential for creating novel colorants from such heterocyclic building blocks. d-nb.info The inherent fluorescence of many benzofuran derivatives also points towards their potential use in fluorescent dyes.
Applications in Sensing and Imaging Technologies, Including Fluorescent Probeschemisgroup.usdntb.gov.ua
The development of fluorescent chemosensors for the detection of ions and small molecules is a rapidly growing field. chemisgroup.usdntb.gov.ua Benzofuran-based compounds have emerged as promising candidates for the design of such sensors due to their favorable photophysical properties. scholaris.ca The fluorescence of these molecules can be modulated by the presence of a target analyte, leading to a "turn-on" or "turn-off" response.
Several studies have demonstrated the use of benzofuran derivatives as fluorescent sensors for metal ions. For instance, a benzofuran-based chemosensor has been developed for the selective detection of Fe³⁺ ions. chemisgroup.us Another study reported the use of benzofuran-2-boronic acid as a fluorescent sensor for palladium (Pd²⁺). researchgate.net The sensing mechanism in these cases often involves the coordination of the metal ion to heteroatoms within the benzofuran derivative, which alters the electronic structure and, consequently, the fluorescence properties of the molecule. The presence of the hydroxyl group in this compound could enhance its ability to coordinate with metal ions, making it a promising candidate for the development of new fluorescent sensors.
Furthermore, the photophysical properties of benzofuran derivatives can be tuned by introducing different substituents, allowing for the design of probes with specific absorption and emission wavelengths. beilstein-journals.org This tunability is crucial for applications in biological imaging, where probes that absorb and emit in the visible or near-infrared region are highly desirable.
Table 2: Examples of Benzofuran-Based Fluorescent Sensors
| Benzofuran Derivative | Target Analyte | Sensing Mechanism | Reference |
| Benzofuran-based chemosensor (BAA) | Fe³⁺ | Intramolecular Charge Transfer | chemisgroup.us |
| Benzofuran-2-boronic acid | Pd²⁺ | Palladium-catalyzed dimerization | researchgate.net |
| Potassium-binding benzofuran isophthalate (B1238265) (PBFI) | K⁺ | Ionophore-fluorophore system | nih.gov |
Role in Polymer Science and Advanced Materials Developmentbldpharm.com
The incorporation of functional heterocyclic units into polymers is a key strategy for developing advanced materials with tailored properties. bldpharm.com Benzofuran derivatives are being explored for their potential in creating polymers for various applications, including electronics, energy storage, and biomedical devices.
One study has reported the synthesis of a methacrylate (B99206) polymer with a side chain containing a benzofuran ring, which exhibited antimicrobial activity. researchgate.net This suggests that polymers derived from this compound could have interesting biological properties. Moreover, a benzofuran derivative has been shown to possess high charge carrier mobility and strong luminescence, making it a promising material for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). acs.org
The hydroxyl group of this compound could be used as a site for polymerization, for example, through the formation of polyesters or polyethers. The nitrile group could also be involved in polymerization reactions or could be post-functionalized to introduce other properties to the polymer. There is also emerging interest in using benzofuran derivatives as materials for energy storage applications such as batteries and supercapacitors. numberanalytics.com While this field is still in its early stages, the unique combination of functionalities in this compound makes it a promising monomer for the development of novel functional polymers and advanced materials.
Future Research Directions and Emerging Trends for 4 Hydroxybenzofuran 2 Carbonitrile
Development of Innovative and Eco-Friendly Synthetic Methodologies
The pursuit of green chemistry principles is a paramount theme in modern organic synthesis, and the production of 4-Hydroxybenzofuran-2-carbonitrile is no exception. Future research will likely focus on developing novel synthetic strategies that are not only efficient but also minimize environmental impact. dergipark.org.tr
Key areas of development include:
Catalyst Innovation: Research is moving towards the use of earth-abundant and non-toxic metal catalysts, such as those based on iron, copper, and nickel, to replace more hazardous and expensive noble metal catalysts like palladium. nih.govacs.org For instance, copper-catalyzed one-pot reactions have shown promise in the synthesis of other benzofuran (B130515) derivatives and could be adapted for this compound. nih.gov Iron-catalyzed cross-coupling reactions also present a viable and economical alternative.
Green Solvents and Solvent-Free Reactions: The use of environmentally benign solvents like water, or conducting reactions under solvent-free conditions, is a significant trend. nih.govnih.gov Electrochemical methods, which often use aqueous media and avoid harsh reagents, are also being explored for the synthesis of benzofuran derivatives. researchgate.net
Energy Efficiency: Methodologies that proceed at ambient temperature and pressure are highly desirable to reduce energy consumption. elsevier.es The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, further contributes to a more sustainable process by reducing waste and saving time. beilstein-journals.orgresearchgate.net
Renewable Starting Materials: Investigating synthetic routes that utilize renewable feedstocks is another crucial aspect of green chemistry that could be applied to the synthesis of this compound. elsevier.es
Integration of Artificial Intelligence and Machine Learning in Molecular Design and Synthesis Prediction
Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research. mdpi.comnih.gov For this compound, these computational approaches can accelerate the discovery and development of new derivatives with desired properties.
Future applications in this area include:
De Novo Drug Design: AI algorithms can be employed to design novel molecules based on the this compound scaffold. nih.gov These models can predict the biological activity and physicochemical properties of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates.
Synthesis Prediction: AI-powered tools can predict viable synthetic routes for novel benzofuran derivatives. researchgate.net This can save significant time and resources in the laboratory by identifying the most efficient and cost-effective synthetic pathways.
Quantitative Structure-Activity Relationship (QSAR) Modeling: 3D-QSAR studies can be used to build predictive models that correlate the structural features of benzofuran derivatives with their biological activity. researchgate.netfrontiersin.org This allows for the rational design of more potent and selective compounds.
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of drug discovery. researchgate.netfrontiersin.org AI and ML models can effectively screen large libraries of virtual compounds based on the this compound core for favorable pharmacokinetic and safety profiles.
Exploration of Supramolecular Chemistry and Host-Guest Interactions
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers exciting avenues for the application of this compound. wikipedia.org Understanding and controlling these interactions can lead to the development of novel materials and functional systems.
Emerging trends in this field involve:
Molecular Recognition: Investigating the ability of this compound and its derivatives to selectively bind to other molecules, such as proteins or nucleic acids, is a key area of research. encyclopedia.pubresearchgate.net This is fundamental to understanding its potential biological activity and for the design of targeted therapeutics.
Host-Guest Chemistry: The benzofuran scaffold can be incorporated into larger host molecules designed to encapsulate specific guest molecules. nih.govnih.gov This can have applications in areas such as drug delivery, sensing, and catalysis. The study of these interactions can be performed using techniques like fluorescence spectroscopy. encyclopedia.pub
Self-Assembly: The principles of molecular self-assembly can be used to construct well-defined nanostructures from this compound building blocks. wikipedia.org These organized structures could possess unique optical, electronic, or biological properties.
Supramolecular Catalysis: The concept of using non-covalent interactions to catalyze chemical reactions is a growing field. researchgate.net The this compound moiety could be incorporated into supramolecular catalysts that mimic the function of enzymes.
Advanced Mechanistic Investigations via In Situ Spectroscopy and Time-Resolved Techniques
A deeper understanding of the reaction mechanisms involved in the synthesis and reactivity of this compound is crucial for optimizing existing methods and developing new ones. The application of advanced spectroscopic techniques will be instrumental in these investigations.
Future research directions include:
In Situ Spectroscopy: Techniques such as in situ NMR and IR spectroscopy allow for the real-time monitoring of chemical reactions. mdpi.comethz.ch This provides valuable information about reaction intermediates, kinetics, and the role of catalysts, leading to a more complete understanding of the reaction mechanism.
Time-Resolved Spectroscopy: Time-resolved techniques, like time-resolved photoelectron spectroscopy, can be used to study the dynamics of photochemical reactions involving the benzofuran ring system. acs.orgacs.org This can provide insights into the excited-state properties and reaction pathways of this compound.
Computational Mechanistic Studies: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways and transition states. frontiersin.org These theoretical studies complement experimental investigations and provide a detailed picture of the reaction mechanism at the molecular level.
Modulated Excitation Approaches: The use of modulated excitation techniques in spectroscopy can help to identify the most active species in a catalytic system and to unravel complex reaction networks. ethz.ch
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
